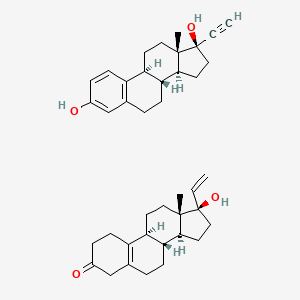
Vestalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Vestalin, or norgesterone, is synthesized through a series of chemical reactions starting from testosterone or 19-nortestosteroneThe reaction conditions typically involve the use of strong bases and specific catalysts to facilitate these transformations .
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Vestalin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Vestalin has been studied for its applications in various fields:
Chemistry: Used as a model compound to study steroid chemistry and synthetic methodologies.
Biology: Investigated for its effects on hormone receptors and cellular processes.
Medicine: Formerly used in birth control pills to prevent pregnancy by mimicking the effects of natural progesterone.
Industry: Utilized in the development of synthetic hormones and related pharmaceuticals.
Mechanism of Action
Vestalin exerts its effects by binding to the progesterone receptor, which is a nuclear hormone receptor. Upon binding, it activates the receptor and modulates the expression of target genes involved in reproductive processes. This leads to changes in the endometrial lining, making it less suitable for implantation and thus preventing pregnancy .
Comparison with Similar Compounds
Norvinodrel: Another synthetic progestin with similar structure and function.
Vinylestrenolone: A related compound with a vinyl group at the 17α position.
Vinylnoretynodrel: Another derivative of 19-nortestosterone with similar properties.
Uniqueness: Vestalin is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike some related progestins, this compound is virtually devoid of androgenic activity, making it a more selective agonist of the progesterone receptor .
Biological Activity
Vestalin, a compound derived from the plant Vestalina (commonly known as Vestal flower), has garnered attention for its potential biological activities, particularly in the context of cancer therapy and metabolic regulation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by empirical research findings, case studies, and data tables.
Overview of this compound
This compound is primarily recognized for its role in modulating various cellular processes. It has been implicated in anti-apoptotic mechanisms, metabolic regulation, and potential therapeutic applications in oncology. Recent studies have highlighted its significance in enhancing cell survival and proliferation, particularly under stress conditions such as nutrient deprivation or hypoxia.
1. Anti-Apoptotic Effects
this compound has been shown to promote cell survival by inhibiting apoptosis through several pathways:
- Mitochondrial Regulation: this compound enhances mitochondrial function, which is crucial for maintaining cellular energy levels and preventing apoptosis. Studies indicate that it regulates key proteins involved in the intrinsic apoptosis pathway, such as Bcl-2 and Bax .
- Anoikis Resistance: In ovarian cancer models, this compound has been linked to increased resistance to anoikis (a form of programmed cell death that occurs when cells detach from the extracellular matrix). This resistance is mediated through the upregulation of survival pathways that counteract apoptotic signals .
2. Metabolic Regulation
this compound influences metabolic pathways by modulating the activity of nicotinamide adenine dinucleotide (NAD) biosynthesis. It acts as a substrate for nicotinamide adenine dinucleotide phosphate (NADPH) production, which is vital for various biosynthetic reactions and antioxidant defense .
Empirical Research Findings
Recent empirical studies have provided insights into the biological activities of this compound:
Case Studies
Several case studies have illustrated the potential therapeutic applications of this compound:
- Ovarian Cancer Treatment: A study involving ovarian cancer cells showed that treatment with this compound led to a significant reduction in apoptotic markers and an increase in cell proliferation rates. This suggests that this compound may serve as a novel therapeutic agent for combating ovarian carcinoma .
- Metabolic Disorders: Another case study highlighted the role of this compound in improving metabolic profiles in animal models of obesity. The administration of this compound resulted in reduced inflammatory markers and improved insulin sensitivity, indicating its potential use in managing metabolic syndromes.
Properties
CAS No. |
8064-75-3 |
|---|---|
Molecular Formula |
C40H52O4 |
Molecular Weight |
596.8 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethenyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H28O2.C20H24O2/c2*1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h3,16-18,22H,1,4-12H2,2H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t2*16-,17-,18+,19+,20+/m11/s1 |
InChI Key |
JNZOKRGHUFPSQF-AQNHYYQESA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=C3CCC(=O)C4.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2(C=C)O)CCC4=C3CCC(=O)C4.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















